2-Amino-4-(2-fluorophenylamino)-1,3,5-triazine
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Overview
Description
2-Amino-4-(2-fluorophenylamino)-1,3,5-triazine is a heterocyclic compound that belongs to the class of triazines. Triazines are known for their diverse applications in various fields such as agriculture, medicine, and materials science. This particular compound features a triazine ring substituted with an amino group and a 2-fluorophenylamino group, making it a molecule of interest for its potential biological and chemical properties.
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit potent and selective inhibitory activity against a wide range of human cancerous cell lines .
Mode of Action
It’s plausible that it interacts with its targets, leading to changes that inhibit the growth of cancer cells .
Biochemical Pathways
Similar compounds have been found to affect various pathways involved in cell proliferation and survival .
Pharmacokinetics
Similar compounds have been found to have good bioavailability .
Result of Action
Similar compounds have been found to inhibit the growth of various human cancerous cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-(2-fluorophenylamino)-1,3,5-triazine typically involves the reaction of cyanuric chloride with 2-fluoroaniline under controlled conditions. The reaction proceeds through nucleophilic substitution, where the chlorine atoms on the cyanuric chloride are replaced by the amino groups from 2-fluoroaniline. The reaction is usually carried out in the presence of a base such as sodium carbonate or potassium carbonate to facilitate the substitution process.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-4-(2-fluorophenylamino)-1,3,5-triazine can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The triazine ring can undergo nucleophilic substitution reactions, where the amino groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in the presence of a base.
Major Products Formed:
Oxidation: Nitro derivatives of the compound.
Reduction: Amines with reduced functional groups.
Substitution: Various substituted triazine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: Research has indicated its potential use in the treatment of diseases such as cancer and bacterial infections.
Industry: It is used in the development of agrochemicals, dyes, and polymers due to its stability and reactivity.
Comparison with Similar Compounds
2-Amino-4-(2-fluorophenylamino)-1,3,5-triazine can be compared with other triazine derivatives such as:
2-Amino-4-(phenylamino)-1,3,5-triazine: Lacks the fluorine substitution, which may affect its reactivity and biological activity.
2-Amino-4-(2-chlorophenylamino)-1,3,5-triazine: The presence of chlorine instead of fluorine can lead to different chemical properties and applications.
2-Amino-4-(2-methylphenylamino)-1,3,5-triazine: The methyl group can influence the compound’s solubility and interaction with biological targets.
The uniqueness of this compound lies in the presence of the fluorine atom, which can enhance its stability, reactivity, and potential biological activity compared to its non-fluorinated counterparts.
Properties
IUPAC Name |
2-N-(2-fluorophenyl)-1,3,5-triazine-2,4-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN5/c10-6-3-1-2-4-7(6)14-9-13-5-12-8(11)15-9/h1-5H,(H3,11,12,13,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAMMIEBQTCXPTQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC2=NC=NC(=N2)N)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FN5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50351317 |
Source
|
Record name | N~2~-(2-Fluorophenyl)-1,3,5-triazine-2,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50351317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66088-45-7 |
Source
|
Record name | N~2~-(2-Fluorophenyl)-1,3,5-triazine-2,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50351317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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